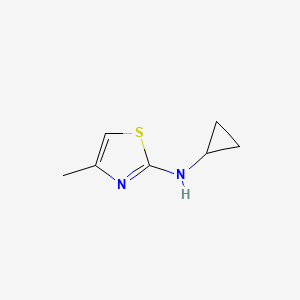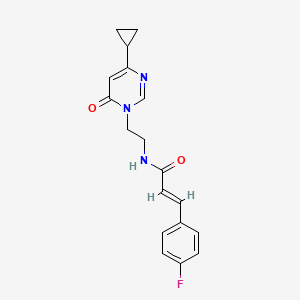
N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide, commonly known as DFO, is a chemical compound that has attracted significant research interest due to its potential applications in various fields of research and industry1. The molecular formula is C15H14F2N2O4 and the molecular weight is 324.2841.
Synthesis Analysis
The synthesis of DFO is not explicitly mentioned in the available resources. However, it is a synthetic compound used in scientific research2.Molecular Structure Analysis
The molecular structure of DFO is defined by its molecular formula, C15H14F2N2O41. Further details about its structure are not available in the current resources.
Chemical Reactions Analysis
The specific chemical reactions involving DFO are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of DFO are defined by its molecular formula, C15H14F2N2O4, and its molecular weight, 324.2841. Additional details about its physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been highlighted for its efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This compound facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures, offering a valuable method for synthesizing pharmaceutically relevant building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).
Novel Synthetic Methods and Chemical Reactions
The synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester have been explored, revealing potential pathways for the creation of pharmaceutically relevant compounds and highlighting the versatility of similar oxalamide derivatives in chemical synthesis (Pimenova et al., 2003).
Advanced Organic Synthesis Techniques
A novel synthetic approach using N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides for the production of both anthranilic acid derivatives and oxalamides through a one-pot synthetic method demonstrates the compound's utility in creating complex organic molecules, offering an operationally simple and high-yielding methodology for organic chemists (Mamedov et al., 2016).
Photochemical Synthesis Applications
The compound has been utilized in photochemical methodologies for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, showcasing its potential in the generation of complex fluorinated heterocyclic compounds. This application underscores the utility of similar oxalamide derivatives in facilitating novel photochemical reactions that are significant for pharmaceutical and material science research (Buscemi et al., 2001).
Development of Energetic Materials
In the domain of energetic materials, the structural modification and study of nitrogen-rich salts derived from furazan-based compounds, including those related to oxalamide derivatives, highlight their potential applications in the design and synthesis of high-performance explosives. This research area is crucial for the development of new materials with enhanced explosive properties and stability (Tang et al., 2015).
Safety And Hazards
The safety and hazards associated with DFO are not specified in the available resources.
Orientations Futures
The future directions of research involving DFO are not specified in the available resources.
Please note that this analysis is based on the currently available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-22-13(12-3-2-6-23-12)8-18-14(20)15(21)19-11-7-9(16)4-5-10(11)17/h2-7,13H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNDFOAKIHFDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2428074.png)
![4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2428076.png)
![9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2428078.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2428079.png)
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2428080.png)


![1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one](/img/structure/B2428086.png)

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)
![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)
